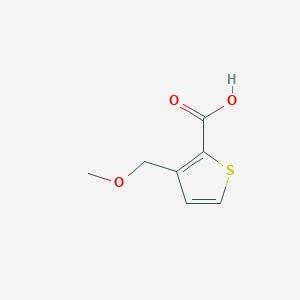

3-(Methoxymethyl)thiophene-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 3-(Methoxymethyl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(methoxymethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPSECJXISSDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Methoxymethyl)thiophene-2-carboxylic acid CAS 53229-45-1

An In-depth Technical Guide to 3-(Methoxymethyl)thiophene-2-carboxylic acid (CAS 53229-45-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(methoxymethyl)thiophene-2-carboxylic acid, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, analytical characterization, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Profile

3-(Methoxymethyl)thiophene-2-carboxylic acid, registered under CAS number 53229-45-1, is a disubstituted thiophene derivative. Its structure features a central thiophene ring, an electron-rich five-membered heterocycle containing a sulfur atom, which is known for its unique electronic properties and prevalence in pharmacologically active compounds.[1][2] The molecule is functionalized with a carboxylic acid group at the C2 position and a methoxymethyl ether at the C3 position. This specific arrangement of functional groups offers distinct steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures.

The carboxylic acid moiety serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups. The adjacent methoxymethyl group, a stable ether, influences the molecule's conformation and electronic environment, which can be critical for molecular recognition in biological systems.

Physicochemical and Structural Data

A summary of the key properties for 3-(methoxymethyl)thiophene-2-carboxylic acid is presented below.

| Property | Value | Source |

| CAS Number | 53229-45-1 | [3] |

| Molecular Formula | C₇H₈O₃S | [4] |

| Molecular Weight | 172.2 g/mol | [3] |

| IUPAC Name | 3-(methoxymethyl)thiophene-2-carboxylic acid | [3] |

| Synonyms | 3-(methoxymethyl)-2-thenoic acid | [4] |

| Melting Point | 126-127 °C | [3] |

| InChI Key | VTPSECJXISSDQS-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Rationale

While a direct, one-pot synthesis from simple precursors is not widely documented, a robust and logical pathway can be designed based on established thiophene chemistry. The following multi-step synthesis starting from the commercially available 3-methylthiophene-2-carboxylic acid provides a reliable route.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Esterification (Protection) of 3-Methylthiophene-2-carboxylic acid

-

Rationale: The acidic proton of the carboxylic acid can interfere with subsequent steps, particularly those involving basic reagents. Converting it to a methyl ester provides a stable protecting group that can be easily removed at the end of the synthesis.

-

Protocol:

-

Dissolve 3-methylthiophene-2-carboxylic acid (1.0 equiv) in anhydrous methanol (MeOH).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 4-6 hours until TLC or GC-MS analysis indicates complete conversion.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield methyl 3-methylthiophene-2-carboxylate.

-

Step 2: Radical Bromination of the Methyl Group

-

Rationale: The methyl group at the C3 position is analogous to a benzylic position and is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions. AIBN (azobisisobutyronitrile) is a standard radical initiator.

-

Protocol:

-

Dissolve the ester from Step 1 (1.0 equiv) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Add NBS (1.05 equiv) and a catalytic amount of AIBN.

-

Heat the mixture to reflux under an inert atmosphere for 2-4 hours. The reaction can be monitored by observing the consumption of the less dense NBS.

-

Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic layer and concentrate to afford methyl 3-(bromomethyl)thiophene-2-carboxylate, which may be used directly or purified by chromatography.

-

Step 3: Nucleophilic Substitution to Form the Methoxymethyl Ether

-

Rationale: The bromomethyl intermediate is an excellent electrophile for Sₙ2 reactions. Sodium methoxide (NaOMe) serves as a strong nucleophile to displace the bromide and form the desired methoxymethyl ether.

-

Protocol:

-

Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol at 0 °C or use a commercially available solution.

-

Add the crude bromo-ester from Step 2 (1.0 equiv) dropwise to the sodium methoxide solution (1.1 equiv) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the resulting methyl 3-(methoxymethyl)thiophene-2-carboxylate by column chromatography.

-

Step 4: Saponification (Deprotection) to Yield the Final Product

-

Rationale: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid. Saponification using a strong base like sodium hydroxide (NaOH) is a standard and high-yielding method for this transformation.

-

Protocol:

-

Dissolve the purified ester from Step 3 in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 equiv).

-

Heat the mixture to reflux for 1-3 hours.

-

Cool the solution and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2 with cold 1M hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 3-(methoxymethyl)thiophene-2-carboxylic acid.

-

Chemical Reactivity and Strategic Handling

The utility of this molecule stems from the distinct reactivity of its functional groups.

-

Carboxylic Acid: This group is the primary site for derivatization. It readily undergoes standard transformations such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide bond formation via coupling reagents (e.g., HATU, EDC).[5] This functionality is crucial for incorporating the thiophene scaffold into larger molecules like peptides or complex drug candidates.

-

Thiophene Ring: While less reactive towards electrophilic substitution than furan or pyrrole, the thiophene ring can still undergo reactions like halogenation or nitration, typically at the C5 position. The ring can also be metallated, for instance, using strong bases like LDA, which deprotonates the most acidic ring proton (C5), creating a powerful nucleophile for forming new carbon-carbon bonds.[6]

-

Methoxymethyl (MOM) Ether: The MOM group is generally stable under basic, oxidative, and reductive conditions.[7] However, it is an acetal and is labile under acidic conditions, particularly in the presence of Lewis acids (e.g., TiCl₄, BF₃·OEt₂) or strong Brønsted acids.[8][9] This sensitivity must be considered when planning synthetic routes involving acidic steps.

Safety and Handling

-

Hazard Classification: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place in a tightly sealed container.[12]

-

In case of exposure:

-

Skin: Wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes.[11]

-

Inhalation: Move to fresh air.

-

Analytical Characterization Profile

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures.

| Technique | Expected Observations |

| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet, typically >10 ppm. - Thiophene Protons (H4, H5): Two doublets in the aromatic region (~7.0-7.8 ppm), coupling to each other (J ≈ 5-6 Hz). - Methylene Protons (-CH₂-): A singlet around 4.5-4.8 ppm. - Methyl Protons (-OCH₃): A sharp singlet around 3.3-3.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the 165-175 ppm range. - Thiophene Carbons (C2, C3, C4, C5): Four distinct signals in the aromatic region (~120-150 ppm). - Methylene Carbon (-CH₂-): Signal around 65-75 ppm. - Methyl Carbon (-OCH₃): Signal around 55-60 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[13] - C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹.[13] - C-O Stretches (Ether & Acid): Multiple bands in the 1050-1300 cm⁻¹ region. - Thiophene Ring Vibrations: Characteristic peaks in the 1400-1600 cm⁻¹ and 700-900 cm⁻¹ regions.[2][14] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 172). - Key Fragments: Loss of a methoxy group (-OCH₃, m/z = 31), loss of the methoxymethyl group (-CH₂OCH₃, m/z = 45), and loss of the carboxylic acid group (-COOH, m/z = 45). An "ortho-effect" may promote water elimination. |

Applications in Drug Discovery and Development

Thiophene-based scaffolds are prevalent in numerous approved drugs and clinical candidates due to their ability to act as bioisosteres of phenyl rings and engage in specific interactions with biological targets. Thiophene derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][5] For example, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as potent inhibitors of the HCV NS5B polymerase.[15]

3-(Methoxymethyl)thiophene-2-carboxylic acid is an ideal building block for several drug discovery strategies:

-

Lead Optimization: The carboxylic acid allows for the systematic exploration of an amide library to improve potency, selectivity, and pharmacokinetic properties. The methoxymethyl group can probe specific pockets in a target's active site, potentially forming key hydrogen bonds or van der Waals interactions.

-

Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it can be used in screening campaigns to identify initial low-affinity binders to a protein target. The synthetic handles then allow for fragment growing or linking strategies.

-

Scaffold Hopping: It can be used as a replacement for other ring systems (e.g., substituted benzene or pyridine rings) in known active compounds to explore new intellectual property space and potentially improve drug-like properties.

Application Workflow: Use in Lead Optimization

Caption: Workflow for using the title compound in a lead optimization campaign.

Conclusion

3-(Methoxymethyl)thiophene-2-carboxylic acid is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. A clear understanding of its synthesis, reactivity, and analytical profile allows researchers and drug development professionals to leverage its unique structure effectively. Its thiophene core, combined with versatile handles for chemical modification, ensures its continued relevance as a building block for constructing novel molecules with potential therapeutic applications.

References

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available at: [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

-

Gazivoda Kraljević, T., et al. (2017). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 22(11), 1851. Available at: [Link]

-

Wikipedia. Methoxymethyl ether. Available at: [Link]

-

Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

-

ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Available at: [Link]

-

ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available at: [Link]

-

ChemSynthesis. 3-(methoxymethyl)-2-thiophenecarboxylic acid. Available at: [Link]

- Bowie, J. H., & Nolde, C. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Organic Mass Spectrometry, 17(5), 241-244.

-

PubChem. CID 156674531 | C6H6O2S. Available at: [Link]

-

PubChemLite. 3-methoxy-5-methylthiophene-2-carboxylic acid (C7H8O3S). Available at: [Link]

- Unknown Source.

-

PubChemLite. 3-methoxythiophene-2-carboxylic acid (C6H6O3S). Available at: [Link]

-

Harper, S., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. Available at: [Link]

-

Essential Depot. Cocamidopropyl Hydroxysultaine - SDS (Safety Data Sheet). Available at: [Link]

-

ResearchGate. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available at: [Link]

-

University of Regensburg. Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

-

Georganics. 3-Methylthiophene-2-carboxylic acid. Available at: [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

-

Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. 3-(methoxymethyl)thiophene-2-carboxylic acid | 53229-45-1 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 10. synquestlabs.com [synquestlabs.com]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 3-(Methoxymethyl)thiophene-2-carboxylic Acid

The following technical guide details the chemical structure, synthesis, and applications of 3-(Methoxymethyl)thiophene-2-carboxylic acid .

Executive Summary

3-(Methoxymethyl)thiophene-2-carboxylic acid (CAS: 53229-45-1 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2][3] It features a thiophene core substituted with a carboxylic acid at the C2 position and a methoxymethyl ether moiety at the C3 position. This specific substitution pattern renders it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands where the ether oxygen can serve as a hydrogen bond acceptor.

Chemical Identity & Physicochemical Properties[4][5][6]

The compound consists of a five-membered aromatic thiophene ring. The electronic interplay between the electron-withdrawing carboxyl group and the electron-donating methoxymethyl group defines its reactivity profile.

Table 1: Physicochemical Data Profile

| Property | Value |

| IUPAC Name | 3-(Methoxymethyl)thiophene-2-carboxylic acid |

| CAS Registry Number | 53229-45-1 |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| SMILES | COCc1csc(C(=O)O)c1 |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa | ~3.5 (Carboxylic acid proton) |

| Predicted LogP | ~1.2 (Moderate lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Structural Visualization

The following diagram illustrates the connectivity and electronic environment of the molecule.

Figure 1: Structural connectivity and functional group analysis of 3-(Methoxymethyl)thiophene-2-carboxylic acid.

Synthetic Pathways[8]

The synthesis of 3-(methoxymethyl)thiophene-2-carboxylic acid typically proceeds via functionalization of the 3-methylthiophene core. The most robust industrial route involves radical bromination followed by nucleophilic substitution.

Core Synthetic Protocol (Route A)

This pathway ensures high regioselectivity and avoids the formation of the unstable 3-hydroxymethyl intermediate during early stages.

-

Esterification: Protection of the starting material, 3-methylthiophene-2-carboxylic acid, as a methyl ester to prevent decarboxylation and side reactions.

-

Radical Bromination: Reaction with N-bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide) in CCl₄ or acetonitrile to yield methyl 3-(bromomethyl)thiophene-2-carboxylate.

-

Methoxylation: Nucleophilic displacement of the bromide using sodium methoxide (NaOMe) in methanol. This installs the methoxy ether linkage.

-

Saponification: Hydrolysis of the ester using LiOH or NaOH in THF/Water to release the free acid.

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic workflow from commercially available precursors.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.5-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.6-7.8 ppm (d, 1H): Thiophene C5 proton.

-

δ 7.0-7.2 ppm (d, 1H): Thiophene C4 proton.

-

δ 4.6-4.8 ppm (s, 2H): Benzylic-like methylene (-CH₂-O-).

-

δ 3.3-3.4 ppm (s, 3H): Methoxy group (-OCH₃).

-

-

Mass Spectrometry (ESI):

-

[M-H]⁻: 171.2 m/z (Negative ion mode).

-

[M+H]⁺: 173.2 m/z (Positive ion mode).

-

Applications in Drug Development

This molecule serves as a critical "linker-scaffold" in medicinal chemistry.[4]

Kinase Inhibitor Design

The thiophene-2-carboxylic acid motif mimics the benzoic acid pharmacophore often found in Type I and Type II kinase inhibitors. The C3-methoxymethyl group provides a specific vector to explore the solvent-exposed regions of the ATP-binding pocket, improving water solubility without introducing ionizable amines.

Bioisosterism

It is frequently used as a bioisostere for:

-

2-Substituted Benzoic Acids: Reducing aromatic ring count (phenyl to thienyl) often improves metabolic stability and reduces lipophilicity (LogP).

-

Ortho-substituted acids: The C3 substituent forces the carboxylic acid out of planarity, potentially locking the bioactive conformation.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and distinct polarity profile, it is an ideal member of fragment libraries screened against targets like Bromodomains and GPCRs .

Handling and Safety Protocols

While specific toxicological data for this isomer is limited, standard protocols for thiophene carboxylic acids apply.

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>150°C).

-

Reactivity Warning: Avoid strong oxidizing agents which may oxidize the thiophene sulfur to the sulfoxide/sulfone.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156674531, 3-methylthiophene-2-carboxylic acid (Analogous Precursor). Retrieved from [Link]

-

Chemical Synthesis Database. Synthesis of Thiophene Carboxylic Acid Derivatives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

-

Accela Chem. Product Catalog: 3-(Methoxymethyl)thiophene-2-carboxylic acid (CAS 53229-45-1).[1][2][3] Retrieved from [Link]

Sources

- 1. 53229-45-1|3-(methoxymethyl)thiophene-2-carboxylic acid|3-(methoxymethyl)thiophene-2-carboxylic acid|-范德生物科技公司 [39.100.107.131]

- 2. 106567-41-3,2,4,6-trimethyl-3-nitrobenzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1155140-22-9,3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

3-substituted thiophene-2-carboxylic acid properties

An In-Depth Technical Guide to the Properties and Applications of 3-Substituted Thiophene-2-Carboxylic Acids

Abstract

The thiophene nucleus is a cornerstone of heterocyclic chemistry, recognized as a privileged pharmacophore in modern drug discovery.[1] Its unique electronic and structural properties make it a versatile scaffold for developing novel therapeutics across a wide range of disease areas. This technical guide focuses specifically on the 3-substituted thiophene-2-carboxylic acid motif, a critical building block whose derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3][4] We will explore the fundamental physicochemical properties, key synthetic strategies, reactivity profile, and pharmacological significance of this compound class, providing researchers, chemists, and drug development professionals with a comprehensive resource grounded in field-proven insights and authoritative references.

Core Physicochemical and Structural Properties

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, which imparts distinct physicochemical characteristics compared to its isostere, benzene.[1][5] The introduction of a carboxylic acid at the C2 position and a variable substituent at the C3 position creates a synthetically versatile and pharmacologically relevant scaffold.

1.1. Electronic and Structural Features

The thiophene ring is an electron-rich aromatic system. The carboxylic acid group at C2 is a moderately deactivating, meta-directing group in the context of electrophilic aromatic substitution, but its primary influence is on the acidity and reactivity of the carboxyl moiety itself. The nature of the substituent at the C3 position is paramount, as it directly modulates the electronic properties of the ring and can engage in intramolecular interactions with the adjacent carboxylic acid.

For instance, an electron-donating group (EDG) at C3 will increase the electron density of the thiophene ring, potentially enhancing its reactivity towards electrophiles at the C5 position. Conversely, an electron-withdrawing group (EWG) will decrease the ring's reactivity. These electronic effects also influence the pKa of the carboxylic acid.

Crystal structure analysis of the parent thiophene-2-carboxylic acid reveals extensive hydrogen bonding, forming a tetrameric structure in the solid state.[6] The introduction of a C3 substituent can sterically and electronically influence this packing, affecting properties like solubility and melting point.

1.2. Spectroscopic Characterization

The structural elucidation of 3-substituted thiophene-2-carboxylic acids relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are characteristic, showing two coupled doublets for the C4 and C5 protons. The coupling constant (J-value) is indicative of the cis-relationship of these protons on the thiophene ring. The chemical shifts are heavily influenced by the electronic nature of the C3 substituent.

-

Mass Spectrometry (MS): The fragmentation patterns in mass spectrometry can be diagnostic. A notable "ortho-effect" has been observed in several 3-substituted thiophene-2-carboxylic acids (e.g., with 3-methyl or 3-methoxy groups), where the proximity of the C3 substituent to the carboxylic acid activates the elimination of H₂O.[7] This effect can help differentiate between isomers.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretch from the carboxylic acid, typically in the range of 1660-1700 cm⁻¹, and a broad O-H stretch from the acid group.

Strategic Synthesis Methodologies

The synthesis of 3-substituted thiophene-2-carboxylic acids can be approached in two primary ways: constructing the substituted ring from acyclic precursors or functionalizing a pre-existing thiophene core.

2.1. De Novo Ring Synthesis

Several named reactions are pivotal for building the thiophene ring with the desired substitution pattern from the ground up. The choice of method is dictated by the availability of starting materials and the desired functionality.

-

Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. It is particularly useful for producing 3-hydroxy-2-thiophene carboxylic acid derivatives, which can serve as versatile intermediates.[8][9]

-

Gewald Aminothiophene Synthesis: This reaction provides a powerful route to 2-aminothiophene derivatives, which are key precursors for a wide array of functionalized thiophenes.[10] The amino group can be further modified or converted to other functionalities, for example, via a Sandmeyer reaction to introduce a halogen at the C3 position.[11]

Workflow: Major Synthetic Routes

The following diagram illustrates the primary strategies for accessing the 3-substituted thiophene-2-carboxylic acid core.

Caption: Key pathways to 3-substituted thiophene-2-carboxylic acids.

2.2. Functionalization of Pre-formed Thiophene Rings

This is arguably the most common and versatile strategy in medicinal chemistry. It typically begins with a commercially available or readily synthesized thiophene, such as 3-bromothiophene-2-carboxylic acid, which is then elaborated using modern cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a cornerstone reaction for creating C-C bonds.[12] Reacting a 3-halothiophene-2-carboxylic acid (or its ester) with a variety of boronic acids or esters allows for the introduction of diverse aryl or heteroaryl substituents at the C3 position.[13][14] This method offers excellent functional group tolerance and generally proceeds in high yields.

Reactivity and Derivatization

The 3-substituted thiophene-2-carboxylic acid scaffold possesses two primary sites for chemical modification: the carboxylic acid group and the thiophene ring itself, typically at the C5 position.

3.1. Reactions at the Carboxylic Acid

The carboxyl group is readily converted into a variety of functional groups essential for drug development. Standard peptide coupling reagents (e.g., DCC, HATU) can be used to form amide bonds , a common modification to modulate biological activity and physicochemical properties.[15] Esterification, for instance via Steglich esterification, is also a straightforward transformation.[13]

3.2. Reactions on the Thiophene Ring

The C5 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution (e.g., halogenation, nitration). The reactivity of this position is, however, modulated by the substituents at C2 and C3. For scaffolds where the C5 position is already substituted (e.g., 3-amino-5-phenyl-thiophene-2-carboxylic acid), further functionalization becomes more challenging.

Pharmacological Significance and Applications

The thiophene ring is considered a bioisostere of the phenyl ring and is found in numerous FDA-approved drugs.[1][2] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Derivatives of 3-substituted thiophene-2-carboxylic acid have been investigated for a multitude of therapeutic applications.

| Therapeutic Area | Target / Mechanism of Action | Example Scaffold / Finding | Reference(s) |

| Antiviral (HCV) | NS5B Polymerase Inhibition | 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids were identified as potent inhibitors of HCV replication. | [3] |

| Anti-inflammatory | P2Y14 Receptor Antagonism | 4-Amide-thiophene-2-carboxyl derivatives showed remarkable anti-IBD effects in mouse models. | [16] |

| Anti-inflammatory | COX/LOX Inhibition | Many thiophene derivatives, including those with carboxylic acid moieties, are known inhibitors of inflammatory enzymes. | [17] |

| Anticancer | Kinase Inhibition, Apoptosis Modulation | Thiophene carboxamide scaffolds have shown cytotoxic effects against various cancer cell lines (A375, HT-29, MCF-7). | [15] |

| Antimicrobial | Membrane Permeability Disruption | Disubstituted thiophenes with a benzamide group showed activity against drug-resistant Gram-negative bacteria. | [4] |

| Antioxidant | Radical Scavenging | 3-Amino thiophene-2-carboxamide derivatives demonstrated significant antioxidant activity in ABTS assays. | [18] |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates a generalized SAR for the HCV NS5B Polymerase inhibitor class, demonstrating how substitutions at different positions impact activity.

Caption: SAR for 3-substituted thiophene-2-carboxylic acid HCV inhibitors.

Experimental Protocols

To ensure the practical applicability of this guide, we provide a validated, step-by-step protocol for a key synthetic transformation.

5.1. Protocol: Suzuki-Miyaura Coupling of Methyl 3-Bromothiophene-2-carboxylate

This protocol describes the synthesis of Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate, a representative example of C3-arylation.

Materials:

-

Methyl 3-bromothiophene-2-carboxylate

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-bromothiophene-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 6:1 v/v). The reaction should be approximately 0.1 M in the limiting reagent.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.[19]

-

Workup: Cool the reaction mixture to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

3-Substituted thiophene-2-carboxylic acids represent a class of molecules with immense value and proven potential in medicinal chemistry and materials science.[20] Their synthetic tractability, particularly through robust cross-coupling methodologies, allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The insights into their structure-activity relationships continue to guide the development of next-generation therapeutics. Future research will likely focus on developing more stereoselective and efficient synthetic methods, exploring novel substitutions, and applying these scaffolds to emerging biological targets, further solidifying the role of the thiophene nucleus as a truly privileged structure in the pursuit of novel chemical entities.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [1][2]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [21]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprint. [5]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [22]

-

THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. [7]

-

Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. PubMed. [3]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [4]

-

Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed. [16]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [15]

-

Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents. [23]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health (NIH).

-

Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journals. [11]

-

Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry. [6]

-

Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [8]

-

2-Thiophenecarboxylic acid. Chem-Impex. [20]

-

Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [24]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). [18]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. [13]

-

A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5. Benchchem. [14]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [25]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [9]

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health (NIH). [19]

-

Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. [26]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [10]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [17]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Elsevier. [27]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [12]

-

Suzuki Coupling. Organic Chemistry Portal. [28]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. books.rsc.org [books.rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 18. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 23. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 24. ijprajournal.com [ijprajournal.com]

- 25. farmaciajournal.com [farmaciajournal.com]

- 26. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. uomphysics.net [uomphysics.net]

- 28. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 3-(Methoxymethyl)thiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxymethyl)thiophene-2-carboxylic acid, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's chemical identity, physicochemical properties, and a proposed synthetic route with a step-by-step experimental protocol. Furthermore, it explores the characteristic spectroscopic signature of the molecule, its anticipated chemical reactivity, and potential applications in drug discovery, supported by an analysis of the broader class of thiophene derivatives. Safety and handling protocols are also outlined to ensure its proper use in a research setting. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications, particularly in the pharmaceutical industry.[1][2] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[3] The functionalization of the thiophene ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its pharmacological profile. 3-(Methoxymethyl)thiophene-2-carboxylic acid is a bifunctional molecule that combines the key features of a carboxylic acid, a common group for forming amides and esters, with a strategically placed methoxymethyl substituent on the thiophene ring. This unique arrangement offers intriguing possibilities for creating novel molecular architectures with tailored biological activities.

Chemical Identity and Physicochemical Properties

This section provides the fundamental chemical identifiers and known physical properties of 3-(Methoxymethyl)thiophene-2-carboxylic acid.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(Methoxymethyl)thiophene-2-carboxylic acid | N/A |

| CAS Number | 53229-45-1 | N/A |

| Molecular Formula | C₇H₈O₃S | N/A |

| Molecular Weight | 172.20 g/mol | N/A |

| Melting Point | 126-127 °C | N/A |

| Appearance | White to off-white solid (predicted) | [4] |

| Solubility | Predicted to be soluble in hot water, ethanol, and ether; slightly soluble in chloroform. | [5] |

| pKa | Estimated to be around 3.5 (at 25°C), similar to thiophene-2-carboxylic acid. | [5] |

Canonical SMILES: COC1=C(C=CS1)C(=O)O

InChI: InChI=1S/C7H8O3S/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9)

InChIKey: VTPSECJXISSDQS-UHFFFAOYSA-N

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available 3-methylthiophene derivative, proceed through bromination of the methyl group, followed by methoxylation, and finally, regioselective carboxylation.

Caption: Proposed synthesis of 3-(Methoxymethyl)thiophene-2-carboxylic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the synthesis of similar compounds and established organic chemistry principles.[6]

Step 1: Esterification of 3-Methylthiophene-2-carboxylic acid

-

To a solution of 3-methylthiophene-2-carboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

Step 2: Bromination of the Methyl Ester

-

Dissolve the methyl 3-methylthiophene-2-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 3-(bromomethyl)thiophene-2-carboxylate.

Step 3: Methoxylation

-

Prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

-

Add the crude 3-(bromomethyl)thiophene-2-carboxylate (1.0 eq) dissolved in anhydrous methanol dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Once complete, quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-(methoxymethyl)thiophene-2-carboxylate.

Step 4: Hydrolysis

-

Dissolve the purified methyl 3-(methoxymethyl)thiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-(Methoxymethyl)thiophene-2-carboxylic acid. The product can be further purified by recrystallization.

Spectroscopic and Analytical Characterization

While experimental spectra for 3-(Methoxymethyl)thiophene-2-carboxylic acid are not publicly available, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and comparison to similar structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.[9]

-

Thiophene Protons (-CH=CH-): Two doublets are anticipated in the aromatic region (δ 7-8 ppm), corresponding to the two protons on the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.

-

Methoxymethyl Protons (-CH₂-O-CH₃): A singlet for the methylene protons (-CH₂-) is expected around δ 4.5-5.0 ppm, and a singlet for the methyl protons (-O-CH₃) is expected around δ 3.3-3.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of δ 165-175 ppm.[10]

-

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons, typically in the range of δ 120-150 ppm. The carbon bearing the carboxylic acid group will be the most downfield of these.

-

Methoxymethyl Carbons (-CH₂-O-CH₃): The methylene carbon (-CH₂-) signal is expected around δ 65-75 ppm, and the methyl carbon (-O-CH₃) signal is expected around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.[11][12]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.

-

C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.

-

Thiophene Ring Vibrations: C-H stretching vibrations are expected around 3100 cm⁻¹, and C=C stretching vibrations will appear in the 1300-1500 cm⁻¹ region.[11]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 141.

-

Loss of the entire methoxymethyl group (-CH₂OCH₃) to give a fragment at m/z = 127.

-

Decarboxylation (loss of -COOH) to give a fragment at m/z = 127.

-

A peak at m/z = 45 corresponding to the [COOH]⁺ fragment.

-

Chemical Reactivity and Synthetic Potential

The reactivity of 3-(Methoxymethyl)thiophene-2-carboxylic acid is dictated by its three key structural components: the carboxylic acid group, the thiophene ring, and the methoxymethyl substituent.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo standard transformations, providing a gateway to a variety of derivatives.

-

Esterification: Reaction with alcohols under acidic conditions will yield the corresponding esters.

-

Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with thionyl chloride or using coupling agents like EDC/HOBt) followed by reaction with primary or secondary amines will produce amides. This is a crucial transformation for the synthesis of many biologically active molecules.[13]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-2-(methoxymethyl)thiophene, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic substitution reactions. The directing effects of the existing substituents will govern the regioselectivity of these reactions. The carboxylic acid group is deactivating and meta-directing, while the methoxymethyl group is weakly activating and ortho-, para-directing. Given their relative positions, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is most likely to occur at the 5-position.

Furthermore, the presence of the carboxylic acid group allows for directed metallation. Treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the 5-position, creating a powerful nucleophile for the introduction of various functional groups.[4]

Caption: Key reactivity pathways for 3-(Methoxymethyl)thiophene-2-carboxylic acid.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are of immense interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] 3-(Methoxymethyl)thiophene-2-carboxylic acid serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

-

Bioisosteric Replacement: The thiophene core can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and pharmacokinetic properties of a drug candidate.

-

Scaffold for Library Synthesis: The dual functionality of this molecule allows for the straightforward creation of libraries of amides and esters for high-throughput screening.

-

Modulation of Physicochemical Properties: The methoxymethyl group can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical parameters for drug-receptor interactions and overall drug-likeness.

In the realm of materials science, thiophene-based molecules are integral to the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The specific substitution pattern of 3-(Methoxymethyl)thiophene-2-carboxylic acid could be exploited to synthesize novel materials with tailored electronic and optical properties.[14]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-(Methoxymethyl)thiophene-2-carboxylic acid is not available, the safety precautions should be based on those for similar thiophenecarboxylic acid derivatives.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Conclusion

3-(Methoxymethyl)thiophene-2-carboxylic acid is a versatile and valuable building block for both medicinal chemistry and materials science. Its well-defined structure, combined with the reactivity of its carboxylic acid and thiophene functionalities, provides a robust platform for the synthesis of a wide array of novel compounds. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. It is hoped that this document will serve as a valuable resource for researchers and scientists working with this and related heterocyclic compounds, stimulating further investigation into its synthetic utility and biological potential.

References

- Bădiceanu, C., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.

- Chandrabose, A., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics.

- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google P

-

Georganics. (n.d.). 3-Methylthiophene-2-carboxylic acid - High purity. Retrieved from [Link]

- Gronowitz, S., Hörnfeldt, A.-B. (2004). Thiophenecarboxylic Acids and Their Derivatives.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

-

Wikipedia. (2023). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from [Link]

- Serebryany, M., et al. (2013).

- Sharma, A., & Kumar, V. (2021). Therapeutic importance of synthetic thiophene. PMC.

- Mishra, R., et al. (2021).

-

Royal Society of Chemistry. (2017). DOI: 10.1039/C7TA02410A. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

MIT. (2013). Thiophene-based covalent organic frameworks. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Retrieved from [Link]

-

Supporting Information. (2019). Retrieved from [Link]

-

ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),... Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Retrieved from [Link]

-

PubChem. (n.d.). CID 156674531. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S22. 1 H NMR (300 MHz, DMSO-d 6 ) of thiophene-2-carboxyladehyde oxime (24). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxy-5-methylthiophene-2-carboxylic acid (C7H8O3S). Retrieved from [Link]

-

FooDB. (2020). Showing Compound Methoxyacetic acid (FDB111678). Retrieved from [Link]

-

Useful Spectroscopic Data. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 6. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 7. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Methylthiophene-2-carboxylic acid - High purity | EN [georganics.sk]

An In-Depth Technical Guide to 3-(Methoxymethyl)thiophene-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiophene moiety is a cornerstone in medicinal chemistry, prized for its versatile pharmacological properties. As a privileged scaffold, thiophene and its derivatives are integral to a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This guide focuses on a specific, yet highly significant, derivative: 3-(Methoxymethyl)thiophene-2-carboxylic acid . The strategic placement of the methoxymethyl and carboxylic acid groups on the thiophene ring creates a molecule with unique electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceutical compounds. This document will provide a comprehensive overview of its chemical identity, synthesis, physicochemical properties, reactivity, and its burgeoning role in the landscape of modern drug discovery.

Molecular Identity and Physicochemical Properties

Canonical SMILES: COCC1=C(SC=C1)C(O)=O

3-(Methoxymethyl)thiophene-2-carboxylic acid is a substituted thiophene derivative. The presence of the carboxylic acid function imparts acidic properties, while the methoxymethyl group introduces a degree of lipophilicity and potential for hydrogen bonding. A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis and drug design.

Table 1: Physicochemical Properties of 3-(Methoxymethyl)thiophene-2-carboxylic acid and Related Analogues

| Property | 3-(Methoxymethyl)thiophene-2-carboxylic acid | 3-Methylthiophene-2-carboxylic acid | Thiophene-2-carboxylic acid |

| Molecular Formula | C7H8O3S | C6H6O2S | C5H4O2S |

| Molecular Weight | 172.20 g/mol | 142.17 g/mol | 128.15 g/mol |

| SMILES | COCC1=C(SC=C1)C(O)=O | CC1=C(SC=C1)C(=O)O | O=C(O)c1sccc1 |

| LogP (Predicted) | ~1.3 | ~1.8 | ~1.5 |

| Topological Polar Surface Area | 66.4 Ų | 63.6 Ų | 63.6 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 |

Note: Some values are estimated based on computational models and may vary from experimental data.

Synthesis and Chemical Reactivity

The synthesis of 3-(Methoxymethyl)thiophene-2-carboxylic acid can be approached through several strategic routes, often involving the construction of the substituted thiophene ring followed by functional group manipulation. A common and logical pathway involves the synthesis of a suitable ester precursor, which can then be hydrolyzed to the desired carboxylic acid.

Synthetic Strategy: A Step-by-Step Protocol

A plausible and efficient synthesis commences with the preparation of a 3-(hydroxymethyl)thiophene-2-carboxylate ester, followed by etherification of the hydroxyl group and subsequent saponification of the ester.

Experimental Protocol: Synthesis of Methyl 3-(Methoxymethyl)thiophene-2-carboxylate

-

Synthesis of Methyl 3-(hydroxymethyl)thiophene-2-carboxylate: This intermediate can be prepared from commercially available starting materials, such as methyl 3-aminothiophene-2-carboxylate, through a Sandmeyer-type reaction to introduce the hydroxyl group.

-

Etherification: To a solution of methyl 3-(hydroxymethyl)thiophene-2-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C. After the evolution of hydrogen gas ceases, add methyl iodide (CH3I) and allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Saponification to 3-(Methoxymethyl)thiophene-2-carboxylic acid

-

Hydrolysis: Dissolve the methyl 3-(methoxymethyl)thiophene-2-carboxylate in a mixture of methanol and water. Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid, such as 1M hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure 3-(Methoxymethyl)thiophene-2-carboxylic acid.

Diagram 1: Synthetic Pathway

Caption: Workflow for generating and screening a library of bioactive compounds.

Potential Therapeutic Targets

While specific biological targets for 3-(Methoxymethyl)thiophene-2-carboxylic acid are not extensively documented, derivatives of thiophene-2-carboxylic acid have shown activity against a range of targets.

-

Enzyme Inhibition: Many thiophene derivatives act as enzyme inhibitors. For example, certain thiophene-2-carboxamides have been investigated as inhibitors of acetylcholinesterase, a target in Alzheimer's disease. [3]* Anti-inflammatory Agents: The thiophene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Thiophene derivatives have demonstrated potent antibacterial and antifungal activities. [2]* Anticancer Agents: The thiophene nucleus is a feature in some anticancer agents, and novel thiophene carboxamides have shown promising antiproliferative effects. [1] The unique substitution pattern of 3-(Methoxymethyl)thiophene-2-carboxylic acid makes it an attractive candidate for further exploration in these and other therapeutic areas. The methoxymethyl group can engage in specific interactions within a biological target's binding site, potentially leading to improved potency and selectivity.

Conclusion and Future Perspectives

3-(Methoxymethyl)thiophene-2-carboxylic acid represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its straightforward, albeit multi-step, synthesis and the reactivity of its functional groups allow for the generation of diverse chemical libraries for high-throughput screening. While detailed biological studies on this specific molecule are limited in the public domain, the well-documented pharmacological importance of the thiophene-2-carboxylic acid scaffold provides a strong rationale for its inclusion in drug discovery programs. Future research should focus on the development of more efficient synthetic routes, a thorough characterization of its biological activity against a panel of therapeutic targets, and structure-activity relationship (SAR) studies of its derivatives to unlock its full potential in the development of next-generation therapeutics.

References

-

Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217–7231. [Link]

- El-Sayed, R. (1998). A comparative study of the reactions of thiophene-2-carboxanilides and related compounds. Chemistry of Heterocyclic Compounds, 34(7), 803–806.

- European Patent Office. (1990). Thiopene-2 carboxamide derivatives and their pharmaceutical use (EP 0368464 A1).

-

ResearchGate. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.

-

Satonaka, H., Abe, K., & Hirota, M. (1987). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(5), 1887-1892. [Link]

- M. B. Hay and S. C. B. Myneni (2007) Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochim. Cosmochim. Acta (in press).

- Ali, M. A., Ismail, R., & Choon, T. S. (2023).

- Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231.

- Bădiceanu, C. D., Nuță, D. C., Missir, A. V., Hrubaru, M., Delcaru, C., Dițu, L. M., ... & Limban, C. (2017). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 65(5), 727-733.

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

Wikipedia. (2023, October 27). Thiophene-2-carboxylic acid. In Wikipedia. [Link]

- Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.

- de Oliveira, R. S., de Oliveira, I. C. F., de Oliveira, A. C., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2021).

-

Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

- Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14(4), 285-288.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for 3-(Methoxymethyl)thiophene-2-carboxylic acid

CAS Number: 53229-45-1 Document Type: Technical Safety & Handling Architecture Version: 1.0 (Current as of 2026) Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists.

Executive Summary & Application Context

3-(Methoxymethyl)thiophene-2-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Structurally, it functions as a bioisostere for ortho-substituted benzoic acids, offering unique electronic properties due to the thiophene ring's electron-rich nature and the solubility-enhancing methoxymethyl side chain.

This guide moves beyond the standard OSHA template to provide a functional risk management architecture.[1] It addresses the compound's dual nature: a stable ether-acid scaffold that requires protection from strong oxidizers and bases, and a potential irritant requiring specific engineering controls during scale-up.

Chemical Identity & Physicochemical Profiling[1][2]

This section consolidates the fundamental "hard data" required for reaction planning and safety assessment. Where experimental data is proprietary or unavailable, calculated values based on Structure-Activity Relationship (SAR) algorithms are provided to establish safety margins.[1]

Table 1: Substance Identification & Properties

| Parameter | Technical Specification |

| Chemical Name | 3-(Methoxymethyl)thiophene-2-carboxylic acid |

| CAS Number | 53229-45-1 |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| SMILES String | COCC1=C(SC=C1)C(O)=O |

| Physical State | Solid (Crystalline powder) |

| Melting Point | Predicted:[2] 115–125 °C (Based on isomeric analogs) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (acidic pH) |

| pKa (Acid) | ~3.5 – 4.0 (Thiophene ring electron-withdrawing effect) |

| Stability | Stable under standard conditions; Hygroscopic potential.[1] |

Hazard Analysis & Toxicology Architecture[1]

While specific LD50 data for this exact isomer is often limited in public domains, a Read-Across Toxicology Assessment based on the parent thiophene-2-carboxylic acid and structural alerts for methoxymethyl ethers dictates the following hazard profile.

GHS Classification (OSHA HCS 2012 / CLP)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][3]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][4]

Mechanistic Hazard Insights

-

Acidity: As a carboxylic acid (pKa ~3.8), the substance is corrosive to mucous membranes upon inhalation.[1] It will react vigorously with strong bases (e.g., NaOH, NaH) to form water-soluble salts.[1]

-

Ether Stability: The methoxymethyl ether (-CH₂OCH₃) is generally stable but can undergo cleavage under strong Lewis Acid conditions (e.g., BBr₃), potentially releasing formaldehyde equivalents or methyl bromide/iodide if halogenated reagents are involved.[1]

-

Thiophene Reactivity: The sulfur heterocycle is electron-rich.[1] Avoid contact with strong nitrating agents or uncontrolled oxidizers (e.g., fuming nitric acid), as this may lead to rapid exothermic decomposition.[1]

Safe Handling & Storage Protocol

This workflow ensures the integrity of the compound and the safety of the operator.[1] It is designed as a self-validating loop: if a condition is not met, the process halts.

Diagram 1: Operational Handling Workflow

Caption: Logic flow for PPE selection, engineering controls, and storage conditions based on operation scale.

Storage Specifications

-

Temperature: Store at 2–8°C . While the acid is stable at room temperature, refrigeration prevents slow decarboxylation or ether hydrolysis over long-term storage.[1]

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1] Thiophene rings can be susceptible to slow oxidation (sulfoxide formation) upon prolonged exposure to air and light.[1]

-

Incompatibilities: Segregate from Strong Oxidizers (Peroxides, Permanganates) and Strong Bases .[1]

Emergency Response Architecture

In the event of exposure, the response must be immediate and specific to acidic irritants.[1]

Diagram 2: Exposure Response Logic

Caption: Step-by-step decision tree for mitigating exposure incidents (Skin, Eye, Inhalation).

Synthesis & Application Context

Understanding the "Why" behind the chemical helps in assessing risk.[1] This compound is rarely a final product; it is a Pharmacophore Scaffold .[1]

-

Synthetic Utility: The carboxylic acid group is typically coupled with amines to form amides (common in kinase inhibitors), while the methoxymethyl group acts as a robust ether that can later be deprotected to a primary alcohol or left as a solubility-enhancing moiety.[1]

-

Reaction Safety: When activating the carboxylic acid (e.g., using Thionyl Chloride or Oxalyl Chloride), ensure the system is vented through a scrubber.[1] The formation of the acid chloride will release HCl and potentially SO₂, which are far more corrosive than the parent acid.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 156674531 (Related Analog: 3-methylthiophene-2-carboxylic acid).[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Retrieved from [Link][1]

-